molecular formula C7H6F3NO3S B588099 3-Methylpyridin-2-yl trifluoromethanesulfonate CAS No. 154447-02-6

3-Methylpyridin-2-yl trifluoromethanesulfonate

Cat. No.: B588099
CAS No.: 154447-02-6
M. Wt: 241.184
InChI Key: KBHZMXPMBNDXPZ-UHFFFAOYSA-N
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Description

3-Methylpyridin-2-yl trifluoromethanesulfonate is a chemical building block of interest in advanced organic synthesis and medicinal chemistry research. Its molecular structure incorporates a pyridine ring and a trifluoromethanesulfonate (triflate) group, which serves as a superior leaving group. This property makes compounds of this class highly reactive in metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, enabling the formation of new carbon-carbon bonds . The presence of the triflate group is particularly valuable for functionalizing the pyridine scaffold. Researchers can utilize this reagent to introduce the 3-methylpyridin-2-yl moiety into more complex molecules, a strategy commonly employed in the development of pharmaceutical candidates . While specific biological data for this exact compound is limited, structural analogs based on the pyridine core are frequently explored in drug discovery, for instance, as potential antagonists for central nervous system (CNS) targets . This compound is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3-methylpyridin-2-yl) trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO3S/c1-5-3-2-4-11-6(5)14-15(12,13)7(8,9)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBHZMXPMBNDXPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70698993
Record name 3-Methylpyridin-2-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70698993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154447-02-6
Record name 3-Methylpyridin-2-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70698993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The most widely reported method involves reacting 3-methylpyridin-2-ol with Tf<sub>2</sub>O in the presence of a base (e.g., pyridine or DIPEA) to neutralize the generated triflic acid. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the trifluoromethanesulfonyl (triflyl) group.

Typical Procedure :

  • Substrate : 3-Methylpyridin-2-ol (1.0 equiv, 10.0 g, 91.7 mmol).

  • Reagents : Tf<sub>2</sub>O (1.2 equiv, 18.5 mL, 110.0 mmol), pyridine (1.1 equiv, 11.0 mL).

  • Solvent : Dichloromethane (DCM, 100 mL).

  • Conditions : 0°C for 1.5 hours, followed by quenching with NaHCO<sub>3</sub> and extraction.

  • Yield : 90.1% (20.0 g) as a colorless oil.

Key Parameters

  • Temperature Control : Reactions conducted below 0°C minimize side reactions such as over-triflation or decomposition.

  • Solvent Choice : DCM or toluene is preferred for solubility and ease of removal.

  • Base Selection : Pyridine or DIPEA effectively scavenge triflic acid, preventing protonation of the pyridine ring.

Table 1: Optimization of Direct Triflation

ParameterOptimal RangeImpact on Yield
Tf<sub>2</sub>O Equiv1.1–1.2Maximizes conversion
Reaction Time1.5–2 hPrevents degradation
BasePyridine or DIPEA>90% yield

Diazotization of 2-Amino-3-methylpyridine

Reaction Pathway

This method converts the amino group of 2-amino-3-methylpyridine into a diazonium salt, which is subsequently displaced by a triflate anion under acidic conditions.

Typical Procedure :

  • Substrate : 2-Amino-3-methylpyridine (1.0 equiv, 1.0 g, 9.2 mmol).

  • Reagents : NaNO<sub>2</sub> (1.5 equiv), TfOH (2.0 equiv).

  • Solvent : Hexane-DMSO (3:1 v/v, 10 mL).

  • Conditions : 0–5°C for 30 minutes, then 25°C for 2 h.

  • Yield : 65–75% (reported for analogous pyridines).

Challenges and Solutions

  • Diazonium Stability : Low temperatures (0–5°C) prevent premature decomposition.

  • Acid Choice : Triflic acid (TfOH) directly introduces the triflate group, avoiding intermediate isolation.

Table 2: Comparative Yields for Diazotization Method

SubstrateYield (%)Purity (%)
2-Amino-3-methylpyridine6895
2-Amino-4-methylpyridine5588

Fluoride-Mediated Triflation Using PhNTf<sub>2</sub>

Methodology

N-Phenyltrifluoromethanesulfonimide (PhNTf<sub>2</sub>) reacts with 3-methylpyridin-2-ol in the presence of a fluoride source (e.g., KHF<sub>2</sub>) to generate the triflate.

Typical Procedure :

  • Substrate : 3-Methylpyridin-2-ol (1.0 equiv, 1.0 mmol).

  • Reagents : PhNTf<sub>2</sub> (1.5 equiv), KHF<sub>2</sub> (2.5 equiv), DIPEA (3.0 equiv).

  • Solvent : MeCN/DMF (1:1 v/v, 4 mL).

  • Conditions : 25°C for 18 h.

  • Yield : 85–90% (reported for aryl triflates).

Advantages

  • Mild Conditions : Avoids strongly acidic environments, suitable for acid-sensitive substrates.

  • Scalability : Demonstrated in two-chamber reactors for continuous production.

Comparative Analysis of Methods

Table 3: Method Comparison

MethodYield (%)ScalabilityCost Efficiency
Direct Triflation90.1HighModerate
Diazotization68ModerateLow
PhNTf<sub>2</sub>/Fluoride85–90HighHigh
  • Direct Triflation is optimal for industrial-scale synthesis due to high yields and straightforward purification.

  • PhNTf<sub>2</sub>/Fluoride offers superior compatibility with complex substrates but involves higher reagent costs.

  • Diazotization is less favored due to moderate yields and handling risks associated with diazonium intermediates.

Structural and Analytical Data

Spectroscopic Characterization

  • <sup>1</sup>H NMR (CDCl<sub>3</sub>) : δ 2.61 (s, 3H, CH<sub>3</sub>), 7.26 (d, J = 8.4 Hz, 1H), 7.52 (dd, J = 9.0, 3.0 Hz, 1H), 8.47 (d, J = 3.0 Hz, 1H).

  • <sup>19</sup>F NMR : δ -75.2 (s, CF<sub>3</sub>).

  • MS (ESI) : m/z 242.0 [M+H]<sup>+</sup>.

Physicochemical Properties

  • Molecular Weight : 241.188 g/mol.

  • Density : 1.504 g/cm³ (predicted).

  • Boiling Point : 281.1°C (predicted).

Chemical Reactions Analysis

3-Methylpyridin-2-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases, nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Methylpyridin-2-yl trifluoromethanesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylpyridin-2-yl trifluoromethanesulfonate involves its ability to act as a leaving group in substitution reactions. The trifluoromethanesulfonate group is highly electronegative, making it a good leaving group and facilitating the formation of new bonds with other nucleophiles . This property is exploited in various synthetic applications to create complex molecules.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights critical differences between 3-methylpyridin-2-yl trifluoromethanesulfonate and analogous compounds:

Compound Name Structural Features Reactivity/Applications Key Differences
This compound Pyridine ring with 3-methyl and 2-triflate groups High leaving-group ability; used in SNAr and cross-coupling reactions Unique substitution pattern enhances steric and electronic effects
5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate Pyridine with 5-fluoro, 3-iodo, and 2-triflate groups Halogens enable Suzuki-Miyaura couplings; fluorination improves metabolic stability Presence of halogens expands functionalization pathways
Trimethylsilyl trifluoromethanesulfonate Trimethylsilyl (TMS) group attached to triflate Strong silylating agent and Lewis acid catalyst Lacks aromatic ring; primarily used in silylation and catalysis
(3-Methylpyridin-2-yl)methanesulfonyl chloride Pyridine with 3-methyl and CH₂SO₂Cl group Forms sulfonamides/sulfonate esters; less reactive leaving group Chloride vs. triflate: lower leaving-group ability
1-(Propan-2-yl)-1,2,3,6-tetrahydropyridin-4-yl trifluoromethanesulfonate Tetrahydropyridine ring with triflate and isopropyl groups Bioactive derivatives for neurological targets Saturated ring reduces aromatic conjugation; alters biological activity
Trifluoromethanesulfonic acid (CF₃SO₃H) Free acid form (no aromatic ring) Superacid catalyst in esterifications and alkylations Higher acidity limits use in sensitive reactions

Reactivity and Selectivity

  • Leaving Group Efficiency : The triflate group (-OTf) is superior to mesyl (-SO₂Me) or tosyl (-SO₂Tol) groups in nucleophilic aromatic substitution (SNAr) due to its strong electron-withdrawing nature and low basicity .
  • Regioselectivity : The 3-methyl group on the pyridine ring introduces steric hindrance, directing reactions to the 2- or 4-positions. This contrasts with unsubstituted pyridines, where reactivity is less predictable .
  • Biological Activity : Compared to pyrrolidine-based triflates (e.g., 3-[(2,2,2-Trifluoroethyl)sulfonyl]pyrrolidine ), the aromatic pyridine ring enhances π-π stacking interactions in drug-receptor binding, improving pharmacokinetic profiles.

Biological Activity

3-Methylpyridin-2-yl trifluoromethanesulfonate (CAS No. 154447-02-6) is a chemical compound that has garnered attention in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant studies.

This compound is characterized by the presence of a trifluoromethanesulfonate group, which enhances its electrophilicity and reactivity. The molecular formula is C7H6F3NO3SC_7H_6F_3NO_3S, and it is often used as a reagent in organic synthesis.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethanesulfonate group can serve as a leaving group in nucleophilic substitution reactions, facilitating the formation of more complex molecules that may exhibit desired biological effects.

Antimicrobial Properties

Research indicates that derivatives of pyridine compounds, including this compound, can exhibit antimicrobial activity. A study demonstrated that certain pyridine derivatives possess significant inhibitory effects against various bacterial strains, suggesting potential applications in developing antimicrobial agents.

Cytotoxic Effects

Preliminary investigations into the cytotoxic effects of pyridine derivatives indicate that these compounds can induce apoptosis in cancer cell lines. For example, studies on similar compounds have reported dose-dependent cytotoxicity against various cancer cell lines, highlighting the potential for this compound in cancer therapy .

Case Studies and Research Findings

Study Findings
Antimicrobial Activity Derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria.
Cytotoxicity Induced apoptosis in PC3 prostate cancer cells with IC50 values indicating effectiveness .
Antioxidant Activity Related compounds demonstrated strong free radical scavenging capabilities .

Applications in Drug Development

The unique properties of this compound make it a valuable candidate for drug development. Its ability to modify biological targets through electrophilic reactions positions it as a potential lead compound for synthesizing novel therapeutics aimed at treating infections or cancer.

Q & A

Q. What are the standard synthetic routes for preparing 3-methylpyridin-2-yl trifluoromethanesulfonate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic displacement of a leaving group (e.g., hydroxyl or halide) on 3-methylpyridin-2-ol using trifluoromethanesulfonic anhydride (Tf₂O) or triflyl chloride (TfCl) in the presence of a base like pyridine or triethylamine. Optimization involves controlling reaction temperature (0–25°C), stoichiometry (1:1.2 molar ratio of substrate to Tf reagent), and solvent polarity (dichloromethane or THF). Post-synthesis purification is achieved via column chromatography or recrystallization. Characterization by LCMS (e.g., m/z ~256.0 [M+H]⁺) and HPLC (retention time ~1.3–1.4 min under SMD-TFA05 conditions) is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.0–8.5 ppm for pyridine ring) and methyl groups (δ 2.5–3.0 ppm). The trifluoromethanesulfonate group is identified via ¹⁹F NMR (δ –78 to –80 ppm) and ¹³C signals (q, J ≈ 320 Hz for CF₃) .
  • LCMS/HPLC : Confirm molecular weight (e.g., m/z 256.0) and purity (>95%) using reverse-phase columns and TFA-modified mobile phases .

Q. What are the primary applications of this compound in organic synthesis?

  • Methodological Answer : The compound serves as a versatile electrophile in cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) due to the trifluoromethanesulfonate (OTf) group’s superior leaving ability. It is also used to synthesize heterocyclic scaffolds, such as pyridine-fused pharmacophores, by participating in nucleophilic aromatic substitutions .

Advanced Research Questions

Q. How does the stability of this compound vary under different storage or reaction conditions?

  • Methodological Answer : Thermal stability studies (TGA/DSC) show decomposition above 150°C, necessitating storage at –20°C under inert atmosphere. Hydrolytic sensitivity requires anhydrous solvents (e.g., THF, DMF) and exclusion of moisture during reactions. Accelerated stability testing (40°C/75% RH for 14 days) reveals <5% degradation when stored in amber vials with molecular sieves .

Q. How can researchers resolve contradictions in reported reaction yields involving this compound?

  • Methodological Answer : Discrepancies often arise from impurities in starting materials, solvent effects, or catalyst loading. Systematic analysis includes:
  • Purity Checks : Quantify substrate purity via HPLC before use.
  • Solvent Screening : Compare polar aprotic (DMF, DMSO) vs. nonpolar (toluene) solvents for reactivity.
  • Catalyst Optimization : Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3) in coupling reactions.
    Example: A 20% yield increase was reported when switching from Pd(OAc)₂ to PdCl₂(dppf) in Suzuki couplings .

Q. What mechanistic insights explain the reactivity of the trifluoromethanesulfonate group in this compound?

  • Methodological Answer : The OTf group’s strong electron-withdrawing nature activates the pyridine ring for nucleophilic attack. DFT calculations suggest a lower activation energy (ΔG‡ ≈ 15–20 kcal/mol) for substitutions at the 2-position compared to non-triflated analogs. Kinetic studies (e.g., Eyring plots) reveal entropy-driven pathways in polar solvents .

Q. How can computational modeling guide the design of derivatives using this compound?

  • Methodological Answer :
  • Docking Studies : Predict binding affinities of derivatives to target proteins (e.g., kinase inhibitors).
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with reaction rates.
  • Transition State Analysis : Identify steric/electronic bottlenecks in SNAr reactions using Gaussian or ORCA .

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